molecular formula C27H27FN8O3 B1667227 (S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate CAS No. 714971-09-2

(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate

Cat. No. B1667227
M. Wt: 530.6 g/mol
InChI Key: LUJZZYWHBDHDQX-QFIPXVFZSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a morpholine ring, an indazole ring, and a pyrrolo[2,1-f][1,2,4]triazine ring . It’s likely to be a part of a larger class of compounds used in medicinal chemistry due to the presence of these functional groups .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including the formation of the individual rings, followed by their coupling . The morpholine ring can be formed through a reaction of diethylene glycol with ammonia under pressure. The indazole and pyrrolo[2,1-f][1,2,4]triazine rings can be synthesized through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The stereochemistry at the morpholine ring indicates that it is an S-enantiomer . The fluorobenzyl group attached to the indazole ring could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For example, the morpholine ring could potentially undergo reactions at the nitrogen or the ether oxygen . The indazole and pyrrolo[2,1-f][1,2,4]triazine rings could also participate in various reactions, particularly at the nitrogen atoms .

Scientific Research Applications

Antitumor Activity

One significant application of compounds similar to (S)-Morpholin-3-ylmethyl is in the field of antitumor activity. Studies have shown that compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide inhibit the proliferation of various cancer cell lines, indicating potential effectiveness against cancer (Hao et al., 2017). Similarly, other related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have demonstrated distinct inhibition of cancer cell proliferation (Lu et al., 2017).

Antimicrobial and Antileishmanial Activities

Compounds containing elements of the (S)-Morpholin-3-ylmethyl structure have also been researched for their antimicrobial properties. For example, some 1,2,4-triazole derivatives with morpholine have been found to exhibit antileishmanial activity, with specific compounds showing considerable effectiveness against Leishmania infantum promastigots (Süleymanoğlu et al., 2018). Additionally, research on other derivatives has indicated their potential in antimicrobial applications (Bektaş et al., 2007).

Antioxidant and α-Glucosidase Inhibitory Activities

Research has also explored the potential of related compounds in antioxidant and α-glucosidase inhibitory activities. For instance, a series of benzimidazole derivatives containing 1,2,4-triazole and morpholine rings showed very good ABTS scavenging activities and notable DPPH scavenging activity, indicating their antioxidant potential (Menteşe et al., 2015).

Inhibition of HER1 and HER2 Kinases

Another significant application area is the inhibition of human epidermal growth factor receptor (HER) kinases. A study on derivatives of the (S)-Morpholin-3-ylmethyl compound structure identified inhibitors with excellent biochemical potency and selectivity against HER1/HER2 kinases, indicating potential use in the treatment of solid tumors (Gavai et al., 2009).

Future Directions

Future research could focus on further exploring the biological activity of this compound, particularly its potential as a TRK inhibitor . Additionally, modifications could be made to its structure to improve its properties or to alter its activity .

properties

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJZZYWHBDHDQX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221714
Record name BMS-599626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate

CAS RN

714971-09-2
Record name BMS-599626
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714971092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-599626
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12318
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-599626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-599626
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252724U5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate
Reactant of Route 2
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate
Reactant of Route 3
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate
Reactant of Route 4
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate
Reactant of Route 5
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate
Reactant of Route 6
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate

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